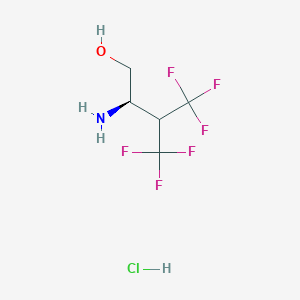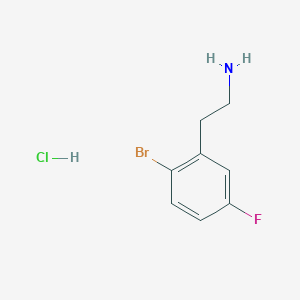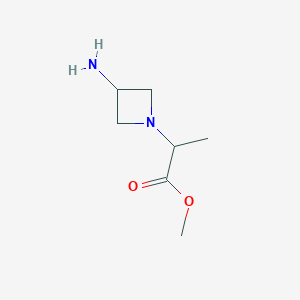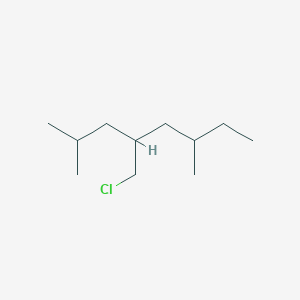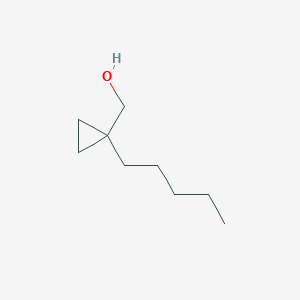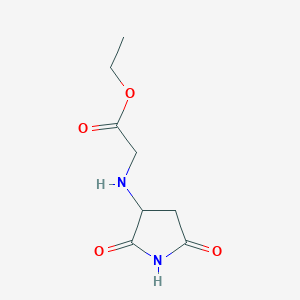
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate is a chemical compound that belongs to the class of succinimides. Succinimides are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound has shown potential in antimicrobial, anthelmintic, and cytotoxic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,5-dioxopyrrolidin-3-yl)glycinate typically involves the reaction of ethyl glycinate with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a catalyst like pyridine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
化学反应分析
Types of Reactions
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted succinimide derivatives .
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anthelmintic activities, making it a candidate for developing new drugs.
Medicine: Potential cytotoxic properties suggest its use in cancer research and treatment.
Industry: Used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of ethyl (2,5-dioxopyrrolidin-3-yl)glycinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anthelmintic activity is believed to result from its binding to specific receptors in parasitic worms, causing paralysis and death .
相似化合物的比较
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Another succinimide derivative with similar biological activities.
Succinimide: The parent compound, known for its use in anticonvulsant drugs.
N-ethylsuccinimide:
Uniqueness
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate stands out due to its unique combination of antimicrobial, anthelmintic, and cytotoxic properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
属性
分子式 |
C8H12N2O4 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC 名称 |
ethyl 2-[(2,5-dioxopyrrolidin-3-yl)amino]acetate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-7(12)4-9-5-3-6(11)10-8(5)13/h5,9H,2-4H2,1H3,(H,10,11,13) |
InChI 键 |
AGSFICKTCKFUKM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC1CC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




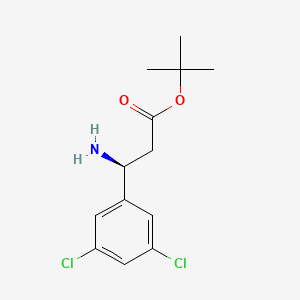
![(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid](/img/structure/B13510156.png)

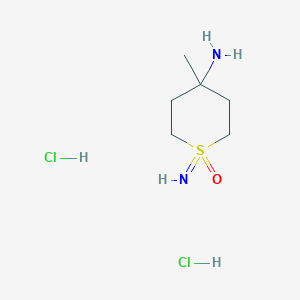
![Methyl 3-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B13510171.png)
